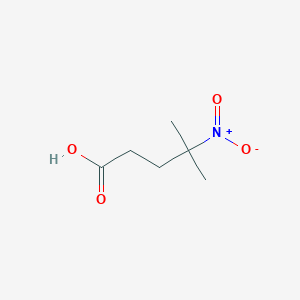

4-Methyl-4-nitropentanoic acid

Description

Contextualization of Nitroalkanes and Carboxylic Acids in Synthetic Strategies

Nitroalkanes and carboxylic acids are fundamental functional groups in the toolbox of organic synthesis.

Nitroalkanes are highly versatile intermediates. google.com The strong electron-withdrawing nature of the nitro group acidifies the α-protons, facilitating the formation of nitronate anions. arkat-usa.orgwikipedia.org These stabilized carbanions are excellent nucleophiles, readily participating in carbon-carbon bond-forming reactions such as the nitroaldol (Henry) reaction and Michael additions. arkat-usa.orgwikipedia.org Furthermore, the nitro group can be transformed into a variety of other functional groups, including amines and carbonyls, making nitroalkanes valuable precursors to a wide range of target molecules. google.comnih.gov

Carboxylic acids are ubiquitous in nature and serve as crucial building blocks in chemical synthesis. numberanalytics.com Their ability to be converted into a plethora of derivatives, such as esters, amides, and acid chlorides, makes them highly adaptable starting materials. numberanalytics.com Moreover, the carboxyl group can direct chemical reactions and can be removed (decarboxylation) when no longer needed. numberanalytics.com Synthetic strategies often employ protecting groups for carboxylic acids to prevent unwanted reactions while other parts of a molecule are being modified. libretexts.org

The presence of both these functionalities in 4-Methyl-4-nitropentanoic acid creates a bifunctional molecule with significant synthetic potential.

Significance as a Chemical Scaffold and Intermediate in Organic Transformations

The dual functionality of this compound makes it a valuable chemical scaffold. It provides a robust framework upon which more complex molecular architectures can be built. Its utility as an intermediate is highlighted in various synthetic pathways. For instance, it has been used in the synthesis of modulators of the cystic fibrosis transmembrane conductance regulator (CFTR). google.com

The reactivity of both the nitro and carboxylic acid groups can be selectively harnessed. The carboxylic acid can be converted to an ester, such as methyl 4-methyl-4-nitropentanoate, to modify its reactivity or facilitate purification. chemeo.comnih.gov The nitro group, as mentioned, can be reduced to an amine or participate in C-C bond formation. This allows for a stepwise and controlled elaboration of the molecular structure.

Overview of Key Research Areas in the Study of this compound

Current research involving this compound and related nitro fatty acids is exploring several promising avenues:

Synthesis of Heterocyclic Compounds: Nitroalkanes are well-established precursors for the synthesis of various nitrogen-containing heterocyclic compounds. arkat-usa.org The functional groups on this compound make it an attractive starting material for creating novel heterocyclic structures, which are prevalent in pharmaceuticals and other bioactive molecules.

Development of Novel Therapeutics: Nitro fatty acids, as a class, have shown potential biological activity, including anti-inflammatory and antioxidant properties. ontosight.ai Research is ongoing to investigate the therapeutic potential of this compound and its derivatives in treating diseases associated with inflammation and oxidative stress. ontosight.aiontosight.ai

Asymmetric Synthesis: The development of methods for the enantioselective synthesis of chiral molecules is a major focus in modern organic chemistry. Research into the stereoselective reactions of nitro compounds is a rapidly developing field. nih.gov Creating chiral centers in molecules derived from this compound is a key area of investigation.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and its methyl ester.

| Property | This compound | Methyl 4-methyl-4-nitropentanoate |

| Molecular Formula | C6H11NO4 ontosight.aicymitquimica.com | C7H13NO4 chemeo.commolbase.com |

| Molecular Weight | 161.16 g/mol cymitquimica.com | 175.18 g/mol chemeo.com |

| Melting Point | 128-130 °C ontosight.ai or 42-45 °C sigmaaldrich.com | Not available |

| Appearance | White crystalline solid ontosight.ai or powder sigmaaldrich.com | Not available |

| CAS Number | 32827-16-0 sigmaaldrich.com | 16507-02-1 chemeo.commolbase.com |

Note: Discrepancies in reported melting points may be due to different crystalline forms or measurement conditions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-nitropentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-6(2,7(10)11)4-3-5(8)9/h3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKJLJHJTQRHSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177671 | |

| Record name | 4-Methyl-4-nitropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23102-02-5, 32827-16-0 | |

| Record name | 4-Methyl-4-nitropentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023102025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32827-16-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 32827-16-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-4-nitropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 4 Nitropentanoic Acid and Its Derivatives

Direct Synthetic Routes

Direct synthetic routes to 4-methyl-4-nitropentanoic acid often employ carbon-carbon bond-forming reactions, such as Michael additions, or start from precursors that already contain the core carbon skeleton.

Hydrolytic Cleavage Approaches from Ester Precursors

A common and effective method for the preparation of this compound is the hydrolysis of its corresponding ester, methyl 4-methyl-4-nitropentanoate. dtic.mil This reaction is typically carried out under acidic conditions. For instance, refluxing methyl 4-methyl-4-nitropentanoate with hydrochloric acid yields this compound in high purity. dtic.mil The ester precursor itself is readily synthesized through various methods, including the Michael addition of 2-nitropropane (B154153) to methyl acrylate (B77674).

Michael Addition Pathways and Mechanistic Considerations

The Michael addition, a type of conjugate addition, is a cornerstone in the synthesis of this compound and its derivatives. masterorganicchemistry.com This reaction involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. youtube.com

The reaction between a nitroalkane, such as 2-nitropropane, and an α,β-unsaturated ester, like methyl acrylate, is a key step in forming the carbon skeleton of methyl 4-methyl-4-nitropentanoate. cymitquimica.comresearchgate.net In this reaction, 2-nitropropane acts as the Michael donor, and methyl acrylate serves as the Michael acceptor. youtube.com The nitro group's electron-withdrawing nature makes the α-proton of the nitroalkane acidic enough to be removed by a base, forming a nitronate anion. This anion then attacks the β-carbon of the α,β-unsaturated ester. masterorganicchemistry.com

The efficiency and outcome of this reaction can be influenced by various factors, including the choice of base, solvent, and reaction conditions. Microwave irradiation has been shown to significantly accelerate the reaction, reducing reaction times from days to minutes and often leading to cleaner reactions with higher yields. researchgate.netnih.gov

The conjugate addition of nitroalkanes to α,β-unsaturated esters is typically catalyzed by a base. psu.edu The base deprotonates the nitroalkane to generate the nucleophilic nitronate anion. masterorganicchemistry.com A variety of bases can be employed, including sodium hydroxide (B78521), sodium methoxide (B1231860), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govsctunisie.org The choice of base can impact the reaction's yield and selectivity. For example, in the addition of nitroalkanes to methyl acrylate, using sodium methoxide in methanol (B129727) can lead to better yields compared to reactions in water with sodium hydroxide, where hydrolysis and transesterification can be competing side reactions. sctunisie.org

The reaction mechanism involves the formation of an enolate intermediate after the initial nucleophilic attack, which is then protonated to yield the final product. masterorganicchemistry.com

| Michael Acceptor | Michael Donor | Base/Catalyst | Product | Yield (%) | Reference |

| Methyl acrylate | 2-Nitropropane | DBU | Methyl 4-methyl-4-nitropentanoate | - | nih.gov |

| Methyl acrylate | Nitroethane | DBU, Microwave | Methyl 4-nitropentanoate | Quantitative | nih.gov |

| Methyl methacrylate | Nitroethane | DBU, Microwave | Methyl 2-methyl-4-nitropentanoate | - | researchgate.netnih.gov |

| Methyl 2-phthalimidoacrylate | 2-Nitropropane | TBAF | Methyl 4-methyl-4-nitro-2-phthalimidopentanoate | 93 | psu.edu |

Table 1: Examples of Michael Addition Reactions for the Synthesis of this compound Precursors

Alternative Carbon-Carbon Bond Forming Reactions

While Michael additions are prevalent, other carbon-carbon bond-forming reactions can also be utilized. These alternative routes may offer advantages in specific synthetic contexts, such as the introduction of different functionalities or the use of alternative starting materials.

Functional Group Transformations to Yield this compound

Oxidation and Reduction Sequences

Oxidation and reduction reactions are crucial for the interconversion of functional groups within the molecule and its precursors.

Reduction Reactions: The nitro group of this compound derivatives can be selectively reduced to other functional groups. For example, the reduction of methyl 4-methyl-4-nitropentanoate using zinc and ammonium (B1175870) chloride in a tetrahydrofuran (B95107) and water mixture yields 5,5-dimethyl-1-hydroxy-2-pyrrolidinone. escholarship.org This process transforms the nitroester into a cyclic hydroxamic acid.

Another key reduction involves the conversion of a carboxylic acid derivative to an aldehyde or alcohol. The acid chloride, 4-methyl-4-nitropentanoyl chloride, can be reduced to form 4-methyl-4-nitropentanal. dtic.mil Similarly, the ester, methyl 4-methyl-4-nitropentanoate, can be reduced to the corresponding alcohol, 4-methyl-4-nitro-1-butanol, using sodium trimethoxyborohydride. dtic.mil

Table 1: Summary of Reduction Reactions for this compound Derivatives

| Starting Material | Reagent(s) | Product | Yield | Reference |

| Methyl 4-methyl-4-nitropentanoate | Zinc, Ammonium Chloride | 5,5-dimethyl-1-hydroxy-2-pyrrolidinone | 54% | escholarship.org |

| 4-Methyl-4-nitropentanoyl chloride | Sodium trimethoxyborohydride | 4-Methyl-4-nitropentanal | 66% | dtic.mil |

| Methyl 4-methyl-4-nitropentanoate | Sodium trimethoxyborohydride | 4-Methyl-4-nitro-1-butanol | 92% | dtic.mil |

Oxidation Reactions: While direct oxidation sequences for the synthesis of this compound are less specifically detailed in the provided literature, general methods for forming nitro compounds include the oxidation of primary amines. The oxidation of a primary amine attached to a tertiary carbon using potassium permanganate (B83412) (KMnO₄) is a known method for producing tertiary nitroalkanes. dspaces.org

Difluoramination of Nitro Precursors to Related Compounds

Difluoramination is a chemical process that introduces the difluoramino group (-NF₂) into a molecule. This transformation is particularly relevant in the synthesis of high-energy materials. While specific examples of the difluoramination of this compound are not prevalent, the nitro group is generally considered a suitable functional group for such conversions. googleapis.comgoogle.com This process could potentially be applied to nitro precursors to generate novel, energetic difluoramino compounds.

Advancements in Synthetic Protocols

Modern synthetic chemistry has sought to improve traditional reaction protocols by introducing new technologies and catalytic systems to enhance reaction speed, yield, and environmental friendliness.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ijnrd.org For the synthesis of derivatives of this compound, such as γ-nitro aliphatic methyl esters, microwave irradiation offers significant advantages over conventional heating methods. mdpi.comresearchgate.net

The Michael addition of nitroalkanes to α,β-unsaturated esters is significantly expedited under microwave conditions. mdpi.com Reactions that would typically take days to proceed can be completed in mere minutes, leading to cleaner reactions and improved yields. mdpi.comresearchgate.net For example, the synthesis of γ-nitrobutyric acid methyl esters is greatly enhanced by this technology. mdpi.com This method is noted for being an efficient and environmentally friendly approach to synthesis. ijnrd.orgmatanginicollege.ac.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a γ-Nitro Ester

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | Days | Moderate | mdpi.com |

| Microwave Irradiation | Minutes | High | mdpi.comresearchgate.net |

Catalytic Systems in the Synthesis of this compound

The synthesis of this compound precursors relies heavily on the use of catalysts to promote key reaction steps.

Base Catalysis: The crucial Michael addition step is often facilitated by a base catalyst. Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and tetramethylguanidine (TMG) are effective in promoting the addition of nitroalkanes to α,β-unsaturated esters under microwave conditions. mdpi.comresearchgate.net Another catalytic system employs benzyltrimethylammonium (B79724) hydroxide (Triton B) in an inert solvent like dioxane to catalyze the addition of 2-nitropropane to methyl acrylate, forming methyl 4-methyl-4-nitropentanoate. nih.govabertay.ac.uk

Acid Catalysis: Acid catalysts, such as sulfuric acid or alkyl sulfonic acids, can also be employed in related synthetic steps, particularly in dehydration reactions. google.com

Organocatalysis: For related asymmetric syntheses, such as the conjugate addition of α-nitrophosphonates to enones, chiral organocatalysts have been developed. Quinine-derived thiourea (B124793) and squaramide catalysts have been shown to effectively catalyze these reactions, yielding products with high enantioselectivity. acs.org These advanced catalytic systems represent the forefront of asymmetric synthesis in this area.

Table 3: Catalysts in the Synthesis of this compound and Related Compounds

| Catalyst | Catalyst Type | Reaction | Reference |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Organic Base | Michael Addition | mdpi.comresearchgate.net |

| Tetramethylguanidine (TMG) | Organic Base | Michael Addition | mdpi.com |

| Benzyltrimethylammonium hydroxide (Triton B) | Quaternary Ammonium Hydroxide | Michael Addition | nih.govabertay.ac.uk |

| Sulfuric Acid | Inorganic Acid | Dehydration | google.com |

| Quinine-derived squaramide | Organocatalyst | Asymmetric Conjugate Addition | acs.org |

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 4 Nitropentanoic Acid

Transformations Involving the Nitro Group

The reactivity of the tertiary nitro group in 4-methyl-4-nitropentanoic acid is a focal point of its chemistry, enabling a variety of synthetic transformations. Mechanistic studies have provided insights into the pathways governing these reactions.

Nef Reaction Mechanisms and Cyclic Intermediate Formation

The Nef reaction traditionally converts primary or secondary nitroalkanes into carbonyl compounds through acid hydrolysis of the corresponding nitronate salt. orientjchem.orgresearchgate.net While tertiary nitro compounds like this compound lack the requisite α-hydrogen for standard Nef reaction conditions, the underlying principles of nitronate chemistry are relevant to its reactivity under specific circumstances. orientjchem.org The mechanism of the classical Nef reaction involves the protonation of a nitronate salt to form a nitronic acid, which is then further protonated and attacked by water to yield a tetrahedral intermediate. dtic.mil This intermediate subsequently eliminates HNO, which decomposes to nitrous oxide, to afford the final carbonyl product. orientjchem.org

A significant aspect of the reactivity of γ-nitro carboxylic acids, such as this compound, is the potential for intramolecular participation of the carboxylic acid group. Research on analogous compounds, such as 4-nitrovaleric acid and 4-nitrohexanoic acid, has demonstrated a notable acceleration in the rate of hydrolysis. This rate enhancement is attributed to the formation of a five-membered cyclic intermediate from the aci-form of the nitroalkane. deepdyve.com While this intramolecular assistance leads to the expected ketone product, the formation of this cyclic species is a key mechanistic feature. deepdyve.com

Table 1: Key Intermediates in the Nef Reaction Pathway

| Intermediate | Description | Role in Mechanism |

| Nitronate Salt | Anionic form of the nitroalkane, formed by deprotonation. | Starting species for the classical Nef reaction. |

| Nitronic Acid | Protonated form of the nitronate salt. | A key intermediate that undergoes further protonation. orientjchem.org |

| Iminium Ion | Formed after the protonation of the nitronic acid. | Subject to nucleophilic attack by water. orientjchem.org |

| 1-Nitroso-alkanol | An unstable intermediate that rearranges to form the final products. | Precursor to the carbonyl compound and nitroxyl. orientjchem.org |

| Cyclic Intermediate | A five-membered ring formed by intramolecular participation of the carboxyl group in γ-nitro acids. | Accelerates the hydrolysis process. deepdyve.com |

Meyer Reaction Analogues and Pathways

The Meyer reaction, which occurs under stronger acidic conditions than the Nef reaction, typically involves the conversion of a nitroalkane to a different set of products, often involving rearrangement. deepdyve.com Both the Nef and Meyer reactions are believed to proceed through a common intermediate, an N,N-bis(hydroxy)iminium cation, which is generated by the double protonation of a nitronate anion. deepdyve.com The fate of this intermediate dictates the reaction outcome. In the Nef reaction, it is attacked by water. In the Meyer reaction, it can eliminate water to form a nitrosocarbenium cation or a protonated hydroxynitrilium cation. deepdyve.com

For this compound, analogues of the Meyer reaction could involve intramolecular trapping of these reactive intermediates by the carboxylic acid moiety. Such "interrupted" Meyer-type reactions have been observed in other systems, where a nucleophilic group within the molecule intercepts a reaction intermediate, leading to products other than those of the standard pathway. acs.org This could potentially lead to the formation of cyclic nitrogen-containing compounds.

Selective Reduction of the Nitro Moiety to Amines or Other Nitrogenous Functions

The selective reduction of the nitro group in this compound to an amine, yielding 4-amino-4-methylpentanoic acid, is a synthetically valuable transformation. A variety of reducing agents are known to effect the conversion of nitro compounds to amines, and the choice of reagent is crucial to avoid the reduction of the carboxylic acid functionality. orientjchem.orgacs.orgorganic-chemistry.org

Catalytic hydrogenation is a common and effective method for this transformation. Various catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel, are often employed under a hydrogen atmosphere. The chemoselective reduction of a nitro group in the presence of a carboxylic acid is generally achievable under these conditions.

Chemical reducing agents can also be utilized. Systems like sodium borohydride (B1222165) in the presence of a nickel salt (e.g., Ni(OAc)₂) have been shown to be effective for the reduction of nitro compounds to amines. orientjchem.org Another approach involves the use of metals in acidic media, such as iron or zinc in the presence of a halogen-containing aliphatic carboxylic acid, which can provide good yields of the corresponding amine. google.com The selection of the appropriate reducing system is critical to ensure high yield and selectivity.

Table 2: Selected Methods for the Reduction of Nitro Groups to Amines

| Reagent/Catalyst | Conditions | Selectivity |

| H₂, Pd/C | Hydrogen atmosphere, various solvents | Generally good for nitro group reduction without affecting carboxylic acids. |

| NaBH₄/Ni(OAc)₂·4H₂O | Wet CH₃CN, room temperature | Effective for converting nitro compounds to amines. orientjchem.org |

| Iron/Halogenated Carboxylic Acid | 65-85 °C | Reduces aromatic nitro groups to amines. google.com |

| HSiCl₃/tertiary amine | Mild, metal-free conditions | Reduces both aromatic and aliphatic nitro groups. organic-chemistry.org |

Interconversion to Halogenated Nitrogen Species (e.g., Difluoramino Analogs)

The conversion of the nitro group in this compound to halogenated nitrogen functionalities, such as the difluoramino group (-NF₂), represents a significant synthetic challenge. Research in the field of energetic materials has explored the synthesis of difluoramino compounds from nitroalkanes. One reported method involves the reaction of 1,1-dihalo-1-nitroalkanes with difluoramine and fuming sulfuric acid to produce 1,1-dihalo-1-(difluoramino)alkanes. dtic.mil While this method does not start from a tertiary nitroalkane directly, it demonstrates a pathway from nitro-containing precursors.

Another relevant transformation is the reaction of nitroketones with difluoramine in sulfuric acid under pressure to yield gem-bisdifluoramines. dtic.mil This suggests that under harsh conditions, the nitro group can be replaced by difluoramino functionalities. The application of such methods to this compound would require careful consideration of the reaction conditions to avoid degradation of the carboxylic acid moiety.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound undergoes reactions typical of this functional group, with the nitro group remaining intact under appropriate conditions.

Esterification and Hydrolysis Mechanisms in Academic Research

The conversion of this compound to its corresponding esters is readily achieved through Fischer esterification. nih.gov This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. nih.govchemsynthesis.com The mechanism proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester. chemsynthesis.comresearchgate.net This reaction is an equilibrium process, and it is often driven to completion by using an excess of the alcohol or by removing the water as it is formed. chemsynthesis.com The methyl ester of this compound is a known compound. organic-chemistry.org

Conversely, the ester can be hydrolyzed back to the carboxylic acid and alcohol under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis follows the reverse mechanism of Fischer esterification. libretexts.org Base-catalyzed hydrolysis, also known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, leading to a tetrahedral intermediate that then expels an alkoxide ion to form the carboxylic acid, which is subsequently deprotonated by the base to form a carboxylate salt. libretexts.org

Table 3: Mechanistic Steps in Fischer Esterification

| Step | Description |

| 1. Protonation | The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. chemsynthesis.com |

| 2. Nucleophilic Attack | The alcohol attacks the protonated carbonyl carbon. chemsynthesis.com |

| 3. Proton Transfer | A proton is transferred from the attacking alcohol to one of the hydroxyl groups. researchgate.net |

| 4. Elimination of Water | A molecule of water is eliminated, forming a protonated ester. researchgate.net |

| 5. Deprotonation | The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. researchgate.net |

Conversion to Acid Chlorides (e.g., 4-methyl-4-nitropentanoyl chloride)

The conversion of carboxylic acids to their corresponding acid chlorides is a fundamental transformation in organic synthesis, rendering the carboxyl group significantly more reactive toward nucleophilic acyl substitution. For this compound, this conversion to 4-methyl-4-nitropentanoyl chloride can be efficiently achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orgcommonorganicchemistry.com

The reaction with thionyl chloride is a widely employed method. masterorganicchemistry.comyoutube.com The mechanism commences with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion, forming a protonated chlorosulfite intermediate. The released chloride ion then acts as a nucleophile, attacking the carbonyl carbon. The subsequent reformation of the carbonyl double bond leads to the elimination of a chlorosulfite group, which readily decomposes into sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction to completion. libretexts.orglibretexts.org

Alternatively, oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), provides a milder route to the acid chloride. commonorganicchemistry.com

Table 1: Common Reagents for Acid Chloride Formation

| Reagent | Typical Conditions | Byproducts |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent, reflux | SO₂(g), HCl(g) |

Intramolecular Reactions and Neighboring Group Effects

The specific arrangement of the carboxylic acid and nitro group in this compound allows for unique intramolecular interactions and neighboring group effects that influence its reactivity.

Studies on Intramolecular Proton Transfer in Nitro Acids

Aliphatic nitro compounds can exist in equilibrium with their tautomeric aci-nitro form (a nitronic acid). spcmc.ac.inquora.com This equilibrium is typically established by the transfer of a proton from the α-carbon to one of the nitro group's oxygen atoms. However, in this compound, the α-carbon lacks a proton. Instead, a potential intramolecular proton transfer can occur from the carboxylic acid group to the nitro group. frontiersin.orgrsc.org

This process would result in the formation of a zwitterionic intermediate or an aci-nitro tautomer, which can influence the molecule's reactivity. researchgate.net The position of this equilibrium is highly dependent on factors such as solvent polarity and pH. The aci-nitro form, though generally less stable than the nitro form, can act as a potent electrophile under acidic conditions. frontiersin.orguj.ac.za This tautomerism is a key mechanistic feature in reactions like the Nef reaction, which converts a nitro group to a carbonyl group. spcmc.ac.in

Cyclization Pathways Leading to Lactones or Heterocyclic Systems

The γ-position of the nitro group relative to the carboxyl group makes this compound a potential precursor for the synthesis of five-membered rings, such as γ-lactones or γ-lactams. nih.govibs.re.kr While direct lactonization is not feasible, chemical modification of the nitro group can initiate cyclization through neighboring group participation. wikipedia.orgdalalinstitute.comchem-station.com

One plausible pathway involves the reduction of the nitro group to a hydroxylamine (B1172632) or an amine. The resulting γ-amino acid or γ-hydroxyamino acid could then undergo spontaneous or catalyzed intramolecular condensation to form the corresponding γ-lactam or a related heterocyclic system.

Another potential route involves the participation of the carboxylate group in a nucleophilic substitution reaction at the C4 position. If the nitro group is transformed into a better leaving group, the carboxylate can act as an intramolecular nucleophile, attacking the carbon to which the nitro group is attached, leading to the formation of a γ-lactone. The effectiveness of such cyclizations is highly dependent on the ability to form a stable five-membered ring transition state. nih.govstackexchange.comorganic-chemistry.org

Nucleophilic and Electrophilic Characteristics

The electronic properties of the nitro and carboxylic acid groups bestow both nucleophilic and electrophilic characteristics upon this compound and its derivatives.

Conjugate Addition Reactions Involving the Nitro Group

Although the α-carbon of this compound is tertiary and lacks a proton, the molecule can still participate in conjugate addition reactions after modification. Specifically, the corresponding ester, methyl 4-methyl-4-nitropentanoate, possesses acidic protons on the α-carbon (C3). In the presence of a base, this ester can be deprotonated to form a resonance-stabilized nitronate anion.

This nitronate anion is a soft nucleophile and can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a 1,4-conjugate addition fashion. encyclopedia.pub This reaction is a powerful tool for forming new carbon-carbon bonds. The reaction is thermodynamically controlled and results in the formation of a new adduct, which can be further manipulated.

Table 2: Michael Addition Reaction Components

| Role | Example Species | Description |

|---|---|---|

| Michael Donor | Nitronate from methyl 4-methyl-4-nitropentanoate | A resonance-stabilized carbanion |

| Michael Acceptor | Methyl vinyl ketone, Acrylonitrile | An α,β-unsaturated carbonyl or nitrile |

| Product | 1,4-addition adduct | Contains a new C-C bond at the β-carbon of the acceptor |

Role in Condensation Reactions

The primary condensation reaction involving nitroalkanes is the Henry reaction, also known as the nitro-aldol reaction. organic-chemistry.orgwikipedia.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. buchler-gmbh.comtcichemicals.com Similar to the conjugate addition described above, this reactivity requires an α-proton. Therefore, this compound itself cannot directly participate.

However, its decarboxylated analogue, 2-methyl-2-nitropropane, or other primary or secondary nitroalkanes, readily undergo the Henry reaction. The process begins with the deprotonation of the α-carbon by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. Protonation of the resulting alkoxide intermediate yields a β-nitro alcohol. wikipedia.org These products are highly valuable synthetic intermediates, as the nitro and hydroxyl groups can be converted into a wide array of other functionalities. tcichemicals.comrsc.org

Applications and Strategic Role in Complex Organic Synthesis

As a Versatile Building Block for Advanced Chemical Structures

The unique arrangement of functional groups in 4-Methyl-4-nitropentanoic acid makes it an ideal starting material for the synthesis of a range of advanced chemical structures, including those with significant biological or material science applications.

This compound and its derivatives are instrumental in the synthesis of γ-nitro α-amino acids. These compounds are valuable intermediates in their own right, as the nitro group can be transformed into a variety of other functional groups, providing a gateway to a wide array of γ-substituted α-amino acids. psu.edursc.org

The synthesis of γ-nitro α-amino acid derivatives is often achieved through the base-catalyzed conjugate addition of nitroalkanes to N-protected dehydroalanine (B155165) esters. For instance, the reaction of 2-nitropropane (B154153) with methyl 2-(benzyloxycarbonylamino)acrylate yields methyl 2-(benzyloxycarbonylamino)-4-methyl-4-nitropentanoate. psu.edu The success of this reaction is influenced by the nature of the N-protecting group, with more electron-withdrawing groups facilitating product formation. psu.edursc.org

Different reaction conditions can be employed to control the outcome of these addition reactions. For example, using an excess of the nitroalkane generally favors the formation of 1:1 adducts. rsc.org Microwave-assisted synthesis has also been shown to be an efficient method for producing γ-nitro acetamido esters from commercial acetamidoacrylate and nitroalkanes, offering good yields in short reaction times. thieme-connect.de

| Reactants | Product | Catalyst/Conditions | Yield |

| 2-Nitropropane, Methyl 2-(benzyloxycarbonylamino)acrylate | Methyl 2-(benzyloxycarbonylamino)-4-methyl-4-nitropentanoate | TBAF, Toluene | 85% |

| 2-Nitropropane, Methyl 2-phthalimidoacrylate | Methyl 4-methyl-4-nitro-2-phthalimidopentanoate | TBAF, Toluene | 93% |

| 2-Nitropropane, Methyl acetamidoacrylate | Methyl 2-acetylamino-4-methyl-4-nitropentanoate | Microwave (120-280W) | 98% |

Recent research has highlighted the use of 3,3,4-trimethyl-4-nitropentanoic acid chloride, a derivative of this compound, in the synthesis of sterically hindered 4-oxo-3,4-dihydro-2H-pyrrole-N-oxides, also known as nitronyl ketones. researchgate.netresearchgate.netgrafiati.com This synthesis involves a palladium-catalyzed cross-coupling reaction with 4-stannylpyrazoles. researchgate.netresearchgate.netgrafiati.com The resulting nitroketones undergo a soft reduction to hydroxylamines, which then cyclize to form nitrones. researchgate.netresearchgate.netgrafiati.com Subsequent radical oxidation yields the target nitronyl ketones. researchgate.netresearchgate.netgrafiati.com These nitronyl ketones are of interest as they structurally mimic nitronyl nitroxides found in "breathing crystals," which are materials that exhibit structural changes in response to external stimuli. researchgate.netresearchgate.netgrafiati.com

While direct integration of this compound into AAZTA (1,4-diazepine-1,4-diacetic acid-6-amino-6-(aminomethyl)tetrahydro-1H-1,4-diazepine) related systems is not explicitly detailed in the provided context, the synthesis of functionalized AAZTA derivatives often involves building blocks with similar functionalities. For example, the synthesis of a bifunctional AAZTA derivative, (tBu)4-AAZTA-C4-COOH, utilizes 6-nitrohexanoic acid methyl ester as a key building block. unito.it This suggests that nitro-functionalized carboxylic acids are valuable precursors for creating bifunctional chelators. These chelators can be conjugated to biomolecules for applications in medical imaging, such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI). unito.itresearchgate.net The nitro group in such precursors is typically reduced to an amine during the synthetic sequence to allow for further functionalization. unito.itresearchgate.net

Retrosynthetic Analysis and Disconnection Strategies

Retrosynthetic analysis is a powerful tool in planning the synthesis of complex organic molecules. It involves mentally breaking down the target molecule into simpler, commercially available starting materials. This compound and its derivatives are often key targets or intermediates in such analyses due to their versatile functional groups.

In the retrosynthetic analysis of molecules containing a γ-nitro acid moiety, a key disconnection often occurs at the Cα-Cβ bond of the amino acid backbone or at the C-N bond of the nitro group. For γ-nitro α-amino acids derived from this compound, a logical disconnection is the Michael addition of a nitroalkane to a dehydroalanine derivative. psu.edu This disconnection strategy simplifies the complex target molecule into two more readily available fragments.

Another common strategy involves the disconnection of a 1,4-dicarbonyl relationship, which can be formed from a γ-nitroketone through a Nef reaction. youtube.comresearchgate.net This is a powerful transformation that converts a nitro group into a carbonyl group. Therefore, a γ-nitroketone can be retrosynthetically disconnected to an α,β-unsaturated ketone and a nitroalkane via a Michael addition. youtube.comresearchgate.net

| Target Structure Fragment | Disconnection Strategy | Precursors |

| γ-Nitro α-Amino Acid | Michael Addition | Dehydroalanine derivative + Nitroalkane |

| 1,4-Dicarbonyl | Nef Reaction followed by Michael Addition | α,β-Unsaturated Ketone + Nitroalkane |

Functional group interconversion (FGI) is a crucial aspect of retrosynthetic analysis, allowing for the transformation of one functional group into another to facilitate a desired disconnection or to prepare for a subsequent reaction. lkouniv.ac.inyoutube.comfiveable.me

In syntheses involving this compound, several FGIs are commonly employed:

Reduction of the Nitro Group: The nitro group is a versatile functional group that can be reduced to an amine. This is a key step in the synthesis of γ-amino acids from their γ-nitro precursors. psu.edursc.org Reagents like zinc in acetic acid or catalytic hydrogenation are often used for this transformation. nih.gov

Conversion of Carboxylic Acid: The carboxylic acid group can be converted into an ester or an acid chloride. ontosight.ainih.gov Esterification is often performed to protect the carboxylic acid or to modify its reactivity. nih.gov Conversion to an acid chloride, using reagents like thionyl chloride, activates the carboxyl group for reactions such as the formation of amides or for cross-coupling reactions. researchgate.netgrafiati.com

Nef Reaction: As mentioned earlier, the Nef reaction is a powerful FGI that converts a primary or secondary nitro group into a carbonyl group (aldehyde or ketone). youtube.comresearchgate.net This is particularly useful in the synthesis of 1,4-dicarbonyl compounds from γ-nitroketones. youtube.comresearchgate.net

These FGIs significantly expand the synthetic utility of this compound, allowing chemists to strategically manipulate its structure to achieve the synthesis of a wide range of complex and valuable molecules.

Theoretical and Computational Chemistry Studies of 4 Methyl 4 Nitropentanoic Acid

Quantum Chemical Investigations

No specific studies were found that focus on the quantum chemical investigations of 4-methyl-4-nitropentanoic acid. Consequently, there is no available information on the following sub-topics:

Conformational Analysis and Electronic Structure Studies

While the crystal structure provides a static image of the molecule's conformation in the solid state, comprehensive computational conformational analysis and detailed electronic structure studies for this compound in different environments (e.g., gas phase, various solvents) are not present in the current body of scientific literature.

In Silico Design and Optimization of Novel Synthetic Routes

There is no evidence of studies employing in silico methods for the design and optimization of new synthetic pathways to produce this compound. The existing literature primarily describes its synthesis through established experimental procedures. dtic.mildtic.mil

Future Directions and Emerging Research Opportunities

Development of Novel Catalytic Systems for Synthesis and Functionalization

The advancement of catalytic systems is crucial for unlocking the full synthetic potential of 4-Methyl-4-nitropentanoic acid. Research is moving beyond traditional methods toward more sophisticated and efficient catalysts for both its synthesis and subsequent chemical modifications.

The synthesis of the core structure of γ-nitro acids often involves a Michael addition. researchgate.net For instance, the conjugate addition of nitroalkanes to acrylate (B77674) derivatives is a common strategy. psu.edu While bases like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) have been used, the development of more advanced catalysts for this key reaction is a significant research avenue. psu.edu Modern organocatalysis, which has shown great success with other nitro compounds, offers a promising path to asymmetric synthesis, allowing for the creation of specific stereoisomers of this compound, which could be vital for pharmaceutical applications. frontiersin.orgfrontiersin.org

Furthermore, the two functional groups of the molecule—the nitro group and the carboxylic acid—can be targeted by different types of catalysts. For transformations involving the nitro group, such as reduction to an amine, new catalytic systems are being developed to improve selectivity and efficiency. frontiersin.org An emerging area is the use of magnetically separable nanocatalysts, such as maghemite-supported gold (nanocat-Fe-Au), which facilitate easy removal from the reaction mixture and can be reused, aligning with green chemistry principles. rsc.org For the carboxylic acid moiety, cooperative bimetallic catalysis, for example using palladium and copper, has been shown to enable novel decarbonylative coupling reactions in other contexts and could be applied to functionalize this compound. nih.gov

Table 1: Potential Catalytic Systems for this compound

| Catalytic System | Target Reaction | Potential Advantage |

|---|---|---|

| Organocatalysts | Asymmetric Michael Addition | High enantioselectivity for producing specific stereoisomers. frontiersin.orgfrontiersin.org |

| Maghemite-Supported Gold (nanocat-Fe-Au) | Nitro Group Reduction | High selectivity, catalyst is magnetically separable and reusable. rsc.org |

| Ruthenium-based Catalysts (e.g., Ru/C) | Nitro Group Hydrogenation | High efficiency under mild conditions, potential for use in aqueous media. frontiersin.org |

| Iron-based Catalysts (e.g., FeCl₃/DMAP) | Carboxylic Acid Reactions | Utilizes an earth-abundant, non-toxic metal. rsc.org |

| Cooperative Bimetallic Catalysts (e.g., Pd/Cu) | Decarbonylative C-H Coupling | Enables direct functionalization at the carboxylic acid site. nih.gov |

Exploration of Uncharted Reaction Pathways and Transformations

The synthetic versatility of the nitro group is well-documented, yet many of its potential transformations have not been systematically explored for this compound specifically. scispace.com This leaves a wide field of "uncharted" chemical space for researchers to investigate.

One significant area for exploration is the transformation of the tertiary nitro group. While the reduction to the corresponding amine is a known reaction, other transformations are less explored. The Nef reaction, which converts a primary or secondary nitro group into a carbonyl group, could have unique outcomes with a tertiary nitro compound like this compound. researchgate.net Studies on other nitroalkanoic acids have shown spontaneous intramolecular participation by the carboxylic acid group in such reactions, potentially leading to novel heterocyclic structures like N-hydroxysuccinimides or 4-oxoalkanoic acids. researchgate.net

Another promising frontier is the use of the entire molecule in more complex, multi-component reactions. For example, catalytic reductive amination, which combines the reduction of the nitro group to an amine in the same pot with its reaction with a ketone or aldehyde, could provide direct access to complex, substituted pyrrolidines or other nitrogen-containing heterocycles. frontiersin.org The electrophilic nature of related nitroalkenes, which are potent Michael acceptors, suggests that derivatives of this compound could be used in various cycloaddition and conjugate addition reactions to build complex molecular architectures. scispace.comontosight.ai

Table 2: Potential Transformations of this compound

| Reaction Type | Reagent/Functional Group | Potential Product Class |

|---|---|---|

| Nef Reaction | Tertiary Nitro Group | 4-Oxoalkanoic acids, Heterocycles. researchgate.net |

| Catalytic Reductive Amination | Nitro Group + Aldehyde/Ketone | Substituted secondary or tertiary amines, N-heterocycles. frontiersin.org |

| Decarbonylative Coupling | Carboxylic Acid | Biaryl or Heterobiaryl compounds. nih.gov |

| Cycloaddition Reactions | Nitroalkene derivative | Complex cyclic and heterocyclic systems. scispace.com |

| Reduction | Nitro Group | Primary amines. frontiersin.org |

Integration into Sustainable Chemistry and Green Synthesis Methodologies

A major thrust in modern chemical research is the development of processes that are environmentally benign, a principle known as green chemistry. Integrating the synthesis and functionalization of this compound into these methodologies is a key future direction.

A significant improvement over traditional heating methods is the use of microwave irradiation, which has been shown to dramatically reduce reaction times (from days to minutes) and increase yields for the synthesis of related γ-nitro aliphatic methyl esters. researchgate.netmdpi.com This approach not only saves energy but often results in cleaner reactions with fewer byproducts.

The nitration step itself is a prime target for green innovation. Traditional nitration often employs harsh and hazardous reagents like nitric acid. ontosight.ai Recent advances have focused on developing milder and more sustainable alternatives. rsc.org One such method is mechanochemistry, which involves ball milling reactants together, often with minimal or no solvent. The use of solid, recyclable nitrating agents in these solvent-free conditions represents a significant step towards a more sustainable synthesis. rsc.org

The choice of solvent is another critical aspect of green chemistry. The possibility of performing reactions in water, the most environmentally benign solvent, is highly attractive. Recent research has demonstrated the feasibility of metal-free, light-driven reduction of nitroarenes in water using a supramolecular catalyst, a technique that could be adapted for aliphatic nitro compounds. acs.org Similarly, catalytic hydrogenation of related compounds has been successfully performed in aqueous media using ruthenium-based catalysts. frontiersin.org These examples provide a clear roadmap for developing greener synthetic routes for this compound and its derivatives.

Q & A

Q. What are the key structural features of 4-methyl-4-nitropentanoic acid that influence its role as a precursor in γ-aminobutyric acid (GABA) derivative synthesis?

The molecule’s nitro and carboxyl groups are critical for its reactivity. X-ray crystallography reveals a stable crystal lattice with four independent molecules in the asymmetric unit. The C=O bond lengths (1.218–1.223 Å) and nitro group bond lengths (1.211–1.220 Å) indicate strong electron-withdrawing effects, facilitating nucleophilic substitution reactions for GABA derivative synthesis. Hydrogen bonds (O–H···O, 1.790–1.837 Å) stabilize the crystal structure, which is vital for preserving purity during synthesis .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Key parameters include controlling reaction temperature (to avoid nitro group decomposition) and solvent selection (polar aprotic solvents enhance nitro group stability). Post-synthesis purification via recrystallization in ethanol/water mixtures can improve purity by leveraging the compound’s hydrogen-bonded lattice structure . Monitoring reaction progress using HPLC with UV detection (λ = 254 nm) ensures minimal byproducts.

Advanced Research Questions

Q. What experimental challenges arise in crystallographic analysis of this compound, and how can they be addressed?

The asymmetric unit contains four crystallographically distinct molecules, complicating data refinement. High-resolution X-ray diffraction (e.g., using a Bruker APEX-II CCD detector at 173 K) and iterative refinement in OLEX2 software are essential. Challenges include overlapping electron density peaks; these can be mitigated by collecting data at multiple crystal orientations and applying SHELXL constraints for bond distances and angles .

Q. How do hydrogen-bonding networks in this compound impact its stability and reactivity in solid-state synthesis?

The crystal structure features intermolecular O–H···O hydrogen bonds between carboxyl groups (e.g., O3–H3···O4, 1.7906 Å). These bonds create a rigid lattice, reducing molecular mobility and enhancing thermal stability. However, the strong hydrogen bonding may limit solubility in non-polar solvents, requiring polar solvents (e.g., DMSO) for reactions. Disrupting these bonds via grinding or solvent-assisted milling could improve reactivity in mechanochemical synthesis .

Q. What discrepancies exist between computational models and experimental data for this compound’s electronic properties?

DFT calculations often underestimate the nitro group’s electron-withdrawing effect due to challenges in modeling crystal packing forces. Experimental IR spectra show a strong C=O stretch at ~1700 cm⁻¹, which deviates from gas-phase computational predictions by ~30 cm⁻¹. Hybrid QM/MM methods incorporating crystallographic data can bridge this gap .

Methodological Guidance

- Structural Validation : Always cross-validate crystallographic data with spectroscopic techniques (e.g., IR, NMR) to confirm functional group integrity.

- Synthetic Reproducibility : Document solvent ratios and cooling rates during recrystallization, as minor variations can alter crystal morphology and purity.

- Data Contradictions : If bond length anomalies arise (e.g., C–N > 1.54 Å), re-examine refinement parameters or consider disorder in the nitro group orientation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.